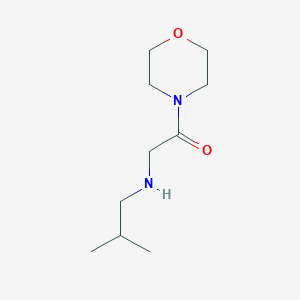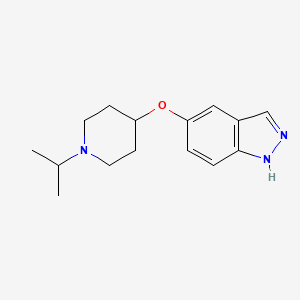
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole
Overview
Description
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is a compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and an indazole moiety, a bicyclic structure composed of a benzene ring fused to a pyrazole ring. The presence of these functional groups makes it a valuable candidate for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts or the Ugi reaction.
Introduction of the Indazole Moiety: The indazole ring can be introduced through cyclization reactions involving hydrazines and ketones or aldehydes.
Coupling of the Piperidine and Indazole Rings: The final step involves coupling the piperidine and indazole rings through an ether linkage, typically using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: NaN3 in DMF, NaOMe in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and function .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as 1-isopropyl-4-piperidinol and 1-isopropyl-4-piperidone share the piperidine ring structure.
Indazole Derivatives: Compounds like 1H-indazole-3-carboxylic acid and 1H-indazole-5-carboxamide share the indazole moiety.
Uniqueness
5-((1-isopropylpiperidin-4-yl)oxy)-1H-indazole is unique due to the combination of the piperidine and indazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
5-(1-propan-2-ylpiperidin-4-yl)oxy-1H-indazole |
InChI |
InChI=1S/C15H21N3O/c1-11(2)18-7-5-13(6-8-18)19-14-3-4-15-12(9-14)10-16-17-15/h3-4,9-11,13H,5-8H2,1-2H3,(H,16,17) |
InChI Key |
LYJDSIDFTHJKMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=CC3=C(C=C2)NN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B8446823.png)
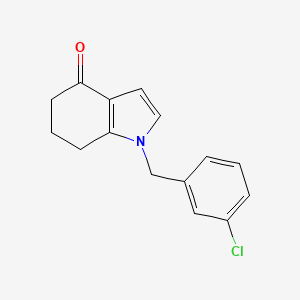



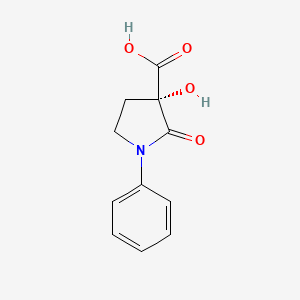
![4-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)butyric acid](/img/structure/B8446864.png)


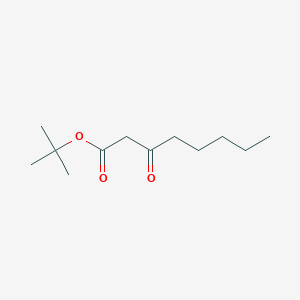
![6-Chloro-4-(6-[1,2,3]triazol-1-yl-pyridin-2-ylamino)-pyridazine-3-carboxylic acid ethyl ester](/img/structure/B8446893.png)
![methyl 3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B8446898.png)

